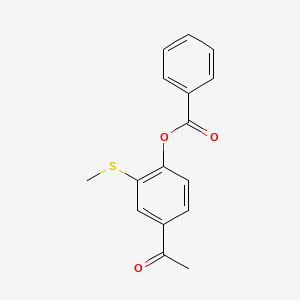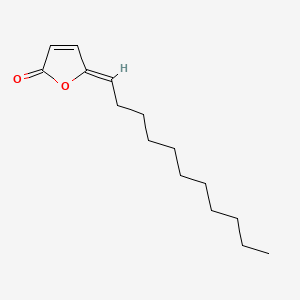
1-Tritetracontene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tritetracontene: is a long-chain hydrocarbon with the molecular formula C₄₃H₈₆ . It is an alkene, characterized by the presence of a double bond between two carbon atoms in its structure. This compound is part of the larger family of alkenes, which are known for their unsaturated nature due to the presence of at least one carbon-carbon double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Tritetracontene can be synthesized through various methods, including the dehydration of alcohols or the dehydrohalogenation of alkyl halides . One common method involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons or through Fischer-Tropsch synthesis , which involves the conversion of carbon monoxide and hydrogen into hydrocarbons using metal catalysts.
Análisis De Reacciones Químicas
Types of Reactions: 1-Tritetracontene undergoes various chemical reactions typical of alkenes, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: Hydrogenation can convert it into the corresponding alkane, 1-Tritetracontane.
Substitution: It can participate in halogenation reactions, where halogens like chlorine or bromine add across the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (Cl₂ or Br₂) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: 1-Tritetracontane.
Substitution: Dihalogenated alkanes.
Aplicaciones Científicas De Investigación
1-Tritetracontene has various applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: Investigated for its potential role in biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Tritetracontene primarily involves its interactions with other molecules through its double bond. This double bond can participate in various chemical reactions, such as addition and substitution, allowing the compound to form new products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
Tritetracontane (C₄₃H₈₈): A saturated hydrocarbon with no double bonds, making it less reactive than 1-Tritetracontene.
1-Tetracontene (C₄₀H₈₂): A shorter-chain alkene with similar reactivity but different physical properties due to its shorter chain length.
Uniqueness: this compound is unique due to its long carbon chain combined with the presence of a double bond, which imparts specific chemical reactivity and physical properties. This combination makes it valuable for studying the behavior of long-chain alkenes and their applications in various fields.
Propiedades
Número CAS |
66576-76-9 |
|---|---|
Fórmula molecular |
C43H86 |
Peso molecular |
603.1 g/mol |
Nombre IUPAC |
tritetracont-1-ene |
InChI |
InChI=1S/C43H86/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-43H2,2H3 |
Clave InChI |
MDJGEODRKKEELW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


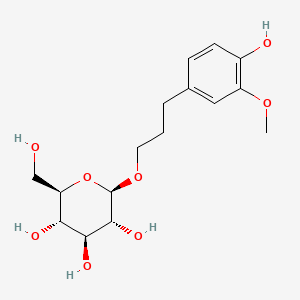
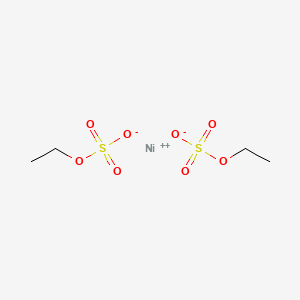
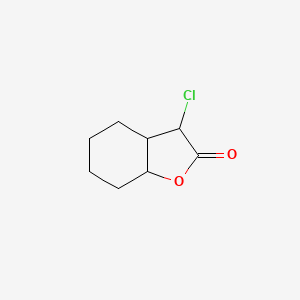
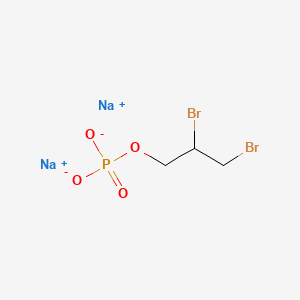
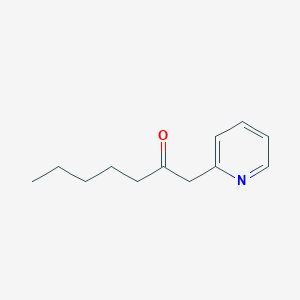

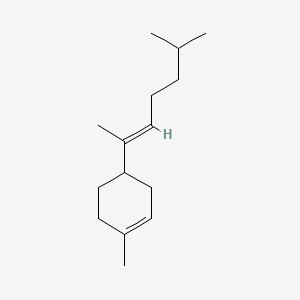

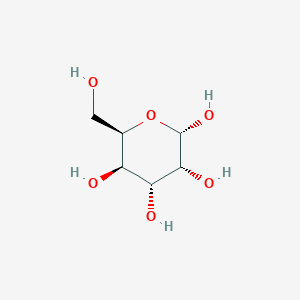
![4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine](/img/structure/B12664204.png)

![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)
